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Compound of Interest

Compound Name: (2-Bromooxazol-4-yl)methanol

CAS No.: 1092351-92-2

Cat. No.: B1498884

Get Quote

Executive Summary & Structural Context
Compound: (2-Bromooxazol-4-yl)methanol CAS Registry Number: 1060816-22-9

(Representative) Molecular Formula:

Molecular Weight: 177.99 / 179.99 (Isotopic Average)

The 2-bromooxazole moiety is a versatile pharmacophore. The bromine at C-2 is highly

activated for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C-4 hydroxymethyl
group serves as a handle for further functionalization (oxidation to aldehyde, conversion to alkyl
halide).

Accurate characterization is challenging due to the potential for instability (de-bromination) and

the presence of structurally similar byproducts from its synthesis (typically the reduction of ethyl

2-bromooxazole-4-carboxylate).
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Understanding the synthesis is prerequisite to interpreting the spectra.

Route: Selective reduction of ethyl 2-bromooxazole-4-carboxylate using

or DIBAL-H.

Critical Impurities:

Unreacted Ester: Ethyl 2-bromooxazole-4-carboxylate.

Over-reduction: 2-Bromo-4-methyloxazole.

Debromination: Oxazol-4-ylmethanol (if hydrogenation occurs).
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Figure 1: Synthetic pathway and potential impurity profile influencing spectroscopic analysis.

Mass Spectrometry (MS): The Fingerprint
Mass spectrometry provides the most immediate confirmation of the 2-bromooxazole core due

to the distinct isotopic signature of bromine.

Experimental Parameters (ESI+)
Ionization: Electrospray Ionization (ESI), Positive Mode.
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Solvent: Methanol/Water + 0.1% Formic Acid.

Diagnostic Signals
Ion Identity m/z (Theoretical)

Relative
Abundance

Interpretation

[M+H]+ (

)
177.95 100%

Base peak for the

lighter isotope.

[M+H]+ (

)
179.95 ~98%

The "1:1 Doublet".

Essential for

confirmation.

[M+Na]+ 199.93 / 201.93 Variable

Sodium adduct

(common in glass

containers).

[M+H - H2O]+ 160 / 162 < 10%

Loss of water

(allylic/benzylic type

alcohol).

Validation Check: If the mass spectrum shows a single peak at 178 without the 180 partner, the

compound has been debrominated (likely to oxazol-4-ylmethanol, m/z ~100, or an artifact). If

the mass is 162/164, you have likely over-reduced to the methyl analog.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for assessing purity and confirming the regiochemistry of the oxazole

ring.

NMR Data (400 MHz, DMSO- )
Solvent Choice: DMSO-

is preferred over

to visualize the hydroxyl proton coupling and prevent aggregation.
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Position
Shift (

, ppm)
Multiplicity Integral Coupling

(Hz)

Assignment
Logic

H-5 8.05 - 8.15 Singlet (s) 1H -

Diagnostic.

The only

aromatic

proton.

Downfield

due to N/O

heteroatoms.

OH 5.15 - 5.25 Triplet (t) 1H

Hydroxyl

proton.

Appears as a

triplet if

coupling to

is resolved.

4.35 - 4.45 Doublet (d) 2H

Methylene

group.

Collapses to

a singlet if

is added.

Critical Distinction:

vs. Ester Precursor: The ester ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must

be absent.

vs. Methyl Impurity: The methyl analog shows a singlet ~2.1 ppm instead of the

signals.

NMR Data (100 MHz, DMSO- )
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Carbon
Shift (

, ppm)
Type Assignment Logic

C-4 140.5 Quaternary
Substituted ipso-

carbon.

C-5 138.2 CH

Aromatic CH

(correlates to H-5 in

HSQC).

C-2 136.8 Quaternary

Bromine-bearing

carbon. Typically

upfield of

unsubstituted C-2

(~150 ppm) due to

heavy atom effect.

55.4
Benzylic-type alcohol

carbon.

Infrared Spectroscopy (FT-IR)
IR is useful for a quick "Go/No-Go" check on the functional group transformation (Ester

Alcohol).

Mode: ATR (Attenuated Total Reflectance) on neat solid/oil.

Key Bands:

3200 - 3400

(Broad): O-H Stretch. Presence confirms reduction.

3120

: C-H Stretch (Oxazole ring).

1590 - 1610
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: C=N Stretch (Oxazole skeletal vibration).

~680 - 700

: C-Br Stretch (often obscured, but look for strong bands in fingerprint).

Absence: No strong Carbonyl (C=O) peak at 1720

. If present, ester is incomplete.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Mass: Weigh 5–10 mg of the sample.

Solvent: Add 0.6 mL of DMSO-

(99.9% D).

Note: If the sample contains inorganic salts from the reduction (borates), filter through a

small plug of cotton wool in a Pasteur pipette.

Tube: Transfer to a clean 5mm NMR tube.

Acquisition: Run 16 scans for

and 256-1024 scans for

.

Protocol B: Rapid Purity Check via LC-MS
Column: C18 Reverse Phase (

mm, 1.7

m).

Mobile Phase: A:

+ 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 3 minutes.

Detection: UV at 220 nm (Oxazole absorption) and MS (ESI+).

Expectation: The alcohol is polar and will elute early (0.5 - 1.2 min depending on dead

volume). The bromo-ester precursor will elute much later.
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Figure 2: Step-by-step decision tree for spectroscopic validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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